Patent-Validated 2-Ethyl Scaffold vs. 2-Methyl Scaffold in RTK Inhibitor Synthesis
The Merck patent WO2005009957A1 explicitly names 'methyl 4-ethyl-2-formyl-5-iodo-1H-pyrrole-3-carboxylate' and 'benzyl 4-ethyl-2-formyl-5-phenyl-1H-pyrrole-3-carboxylate' as claimed intermediates in the synthesis of receptor tyrosine kinase inhibitors [1]. The target compound, Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate, is the direct unhalogenated precursor to these patented intermediates — its C4 position is available for iodination, whereas the most common commercial comparator, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-59-9), bears a methyl group at C4 that precludes this reactivity vector [2]. The 4-ethyl pattern is cited as a distinct structural embodiment within the patent chemical group comprising at least 85 enumerated pyrrole derivatives [1].
| Evidence Dimension | Scaffold identity in kinase inhibitor patent claims (number of explicit 4-ethyl-2-formyl-pyrrole-3-carboxylate embodiments vs. 2,4-dimethyl embodiments in same patent family) |
|---|---|
| Target Compound Data | 2-ethyl substitution pattern directly recited in chemical group claim language; at least 3 specific 4-ethyl-2-formyl-pyrrole-3-carboxylate derivatives named in claims |
| Comparator Or Baseline | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-59-9): 2,4-dimethyl substitution; C4 position blocked by methyl group; used as general RTK intermediate but not part of the 4-ethyl subseries |
| Quantified Difference | Qualitative (explicit vs. implicit); the 2-ethyl series constitutes a distinct structural subfamily within the patent, differentiated from the 2-methyl/2,4-dimethyl series |
| Conditions | Patent claims analysis (US 7,504,429 / WO2005009957A1, Merck & Co.) |
Why This Matters
The explicit inclusion of the 2-ethyl scaffold in granted kinase inhibitor patents provides a verifiable IP anchor that distinguishes this compound from 2-methyl/2,4-dimethyl alternatives, making it the required precursor for accessing a specific and legally protected chemical space.
- [1] Zhang, X.; Kim, A. S. (Merck & Co., Inc.). Tyrosine Kinase Inhibitors. US Patent 7,504,429 B2, granted March 17, 2009; and corresponding WO2005009957A1. See chemical group definitions at p. 13–14; specifically lists 'methyl 4-ethyl-2-formyl-5-iodo-1H-pyrrole-3-carboxylate' and 'benzyl 4-ethyl-2-formyl-5-phenyl-1H-pyrrole-3-carboxylate' among claimed intermediates. View Source
- [2] Pharmaffiliates. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-59-9). Product datasheet: '2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid Ethyl Ester is used as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors.' View Source
